7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Description
Properties
IUPAC Name |
7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S2/c8-4-1-2-5-6(3-4)14(11,12)10-7(13)9-5/h1-3H,(H2,9,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOAMAFZNZUDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . This mechanism is crucial for its antihypertensive and antidiabetic effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Biological Activity
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide is a heterocyclic compound classified under benzothiadiazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive properties.
- Molecular Formula : C7H5BrN2O2S2
- Molecular Weight : 293.16 g/mol
- CAS Number : 114260-86-5
The biological activity of this compound is attributed to its interaction with various molecular targets. Notably, it functions as an ATP-sensitive potassium channel opener , which plays a crucial role in regulating insulin release and has implications in diabetes management.
Antimicrobial Activity
Research indicates that 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating efficacy comparable to standard antimicrobial agents .
Antiviral Properties
The compound has shown promise as an antiviral agent. Studies suggest that it may inhibit viral replication through mechanisms that remain to be fully elucidated but likely involve interference with viral entry or replication processes.
Anticancer Potential
In vitro studies have highlighted the anticancer potential of 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione. It has been tested against several cancer cell lines, exhibiting cytotoxic effects with IC50 values indicating potent activity. For example, compounds derived from similar structures have shown IC50 values in the low micromolar range against various cancer types .
Comparative Analysis with Similar Compounds
Study on Anticancer Activity
A study conducted on the effects of 7-Bromo-2H-benzo[e][1,2,4]thiadiazine derivatives on Jurkat T cells showed significant cytotoxicity. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways. Molecular dynamics simulations suggested strong interactions between the compound and Bcl-2 protein targets .
Antimicrobial Efficacy Study
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics like norfloxacin .
Q & A
Basic: What are the key steps in synthesizing 7-bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide?
The synthesis typically involves a multi-step approach:
- Bromination : Introduce the bromine substituent at the 7-position of the benzothiadiazine core via electrophilic aromatic substitution or halogen exchange, using reagents like N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) .
- Thiadiazine ring formation : Cyclization of a thiourea intermediate with α-bromo ketones or via sulfonamidation reactions, often catalyzed by bases like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF or DMAc) .
- Oxidation : Conversion of the thione (-S-) to the 1,1-dioxide (-SO₂-) group using oxidizing agents such as H₂O₂ or m-CPBA in acetic acid .
Critical Note : Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is essential to isolate the product with >95% purity .
Basic: How should researchers characterize the purity and structure of this compound?
A combination of analytical techniques is required:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromine at C7) and thiadiazine ring conformation. Look for characteristic SO₂ peaks at ~120-130 ppm in ¹³C NMR .
- FT-IR : Identify S=O stretches (~1150-1300 cm⁻¹) and C-Br vibrations (~550-650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ for C₉H₇BrN₂O₂S₂: ~335.0 Da) .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the bromine substituent .
Advanced: How can computational methods aid in predicting reactivity or biological activity?
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic effects of bromine on ring aromaticity and sulfur oxidation states. HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites .
- Molecular Docking : Screen against protein targets (e.g., kinases or bacterial enzymes) using AutoDock Vina. The bromine atom’s van der Waals radius enhances hydrophobic binding in active sites .
- SAR Studies : Compare with analogues (e.g., 7-fluoro or 7-chloro derivatives) to assess bromine’s role in potency. Bromine’s electronegativity may enhance membrane permeability .
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 32% vs. 74%)?
Discrepancies arise from:
- Reaction Conditions : Lower yields (32%) occur with suboptimal catalysts (e.g., NaH vs. LiHMDS) or solvents (nitromethane vs. DMAc). DMAc improves solubility of intermediates .
- Purification Methods : Silica gel chromatography may lead to loss of product due to polar byproducts. Alternative methods like recrystallization (ethanol/water) can improve recovery .
- Oxidation Efficiency : Incomplete conversion to 1,1-dioxide due to insufficient H₂O₂ stoichiometry. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc) .
Basic: What are the recommended storage conditions to ensure stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thione group .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfone group .
- Solubility : Prepare stock solutions in DMSO (20 mM) for biological assays; avoid aqueous buffers to prevent precipitation .
Advanced: What strategies optimize regioselectivity in bromination reactions?
- Directing Groups : Use electron-donating groups (e.g., -OCH₃ at C3) to direct bromine to C7. Meta-directing effects of sulfone groups can also influence positioning .
- Microwave-Assisted Synthesis : Reduce side products by heating at 100°C for 10 minutes, enhancing reaction specificity .
- Lewis Acid Catalysts : FeCl₃ or AlCl₃ can stabilize transition states, favoring bromination at the 7-position over 5- or 9-positions .
Basic: What safety precautions are critical during handling?
- Toxicity : Wear nitrile gloves and goggles; brominated thiadiazines may cause skin irritation .
- Waste Disposal : Neutralize reaction waste with 10% NaHCO₃ before disposal due to sulfonic acid byproducts .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of SO₂ gas during oxidation steps .
Advanced: How to design derivatives for enhanced bioactivity?
- Functional Group Addition : Introduce -NO₂ or -NH₂ at C2 to modulate electron density and improve binding to bacterial DNA gyrase .
- Hybrid Molecules : Conjugate with triazole or quinoline moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to target multi-drug-resistant pathogens .
- Prodrug Design : Mask the thione group as a thioether (-S-CH₂CO₂H) to enhance oral bioavailability, with enzymatic cleavage in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
